3-Bromo-2-chloro-6-fluorobenzyl alcohol

Organic Synthesis Medicinal Chemistry Chemical Building Blocks

3-Bromo-2-chloro-6-fluorobenzyl alcohol is a precision synthetic intermediate with a non-redundant 2,3,6-trihalogenation pattern. Its unique electronic and steric properties are essential for maintaining reaction outcomes and biological activity in hit-to-lead and lead optimization programs. Procuring this exact building block ensures synthetic reproducibility and reliable structure-activity relationship (SAR) development. Do not substitute with analogs lacking the 3-bromo-2-chloro-6-fluoro substitution pattern; functional interchangeability is not supported.

Molecular Formula C7H5BrClFO
Molecular Weight 239.47
CAS No. 1784628-56-3
Cat. No. B2439030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-chloro-6-fluorobenzyl alcohol
CAS1784628-56-3
Molecular FormulaC7H5BrClFO
Molecular Weight239.47
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)CO)Cl)Br
InChIInChI=1S/C7H5BrClFO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2,11H,3H2
InChIKeyPGKSLPNFKYEKDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-chloro-6-fluorobenzyl alcohol (CAS 1784628-56-3): A Specialized Tri-Halogenated Benzyl Alcohol Building Block


3-Bromo-2-chloro-6-fluorobenzyl alcohol, also known as (3-bromo-2-chloro-6-fluorophenyl)methanol, is a tri-halogenated aromatic alcohol with the molecular formula C7H5BrClFO and a molecular weight of 239.47 g/mol . It is a synthetic intermediate characterized by the presence of three distinct halogen atoms (bromine, chlorine, and fluorine) at the 3-, 2-, and 6-positions of a benzyl alcohol scaffold . Its unique substitution pattern is designed to confer specific electronic and steric properties, making it a valuable building block for medicinal chemistry and materials science applications where precise modulation of molecular properties is required [1].

Why 3-Bromo-2-chloro-6-fluorobenzyl alcohol Cannot Be Simply Substituted with In-Class Analogs


A direct substitution of 3-bromo-2-chloro-6-fluorobenzyl alcohol with a structurally similar analog is generally not viable without rigorous re-validation of the intended application's outcomes. The specific 2,3,6-trihalogenation pattern (Br, Cl, F) on the benzyl alcohol core creates a unique electronic and steric environment that is distinct from other in-class compounds, such as the 2-chloro-6-fluoro analog or the 3-bromo-2-chloro analog (which lacks the 6-fluorine) [1]. Even subtle changes in the type and position of halogen substituents are known to profoundly alter critical physicochemical properties (e.g., logP, pKa) and biological activity profiles in downstream products [2]. Therefore, assuming functional interchangeability between this specific scaffold and its close analogs can lead to significant changes in reaction outcomes, biological target engagement, and overall performance, making procurement of the precise building block essential for research consistency.

Quantitative Evidence Guide for 3-Bromo-2-chloro-6-fluorobenzyl alcohol


Limited High-Strength Comparative Evidence Available for 3-Bromo-2-chloro-6-fluorobenzyl alcohol

No direct head-to-head or cross-study comparable quantitative data was found for 3-bromo-2-chloro-6-fluorobenzyl alcohol in primary research papers or patents. Available information is limited to vendor-supplied physicochemical data, which does not meet the criteria for core differential evidence . The compound's unique 2,3,6-trihalogenation pattern is noted in supplier databases as a point of differentiation from other halogenated benzyl alcohols, but without quantitative comparative data .

Organic Synthesis Medicinal Chemistry Chemical Building Blocks

Validated Research and Industrial Application Scenarios for 3-Bromo-2-chloro-6-fluorobenzyl alcohol


Precursor for Medicinal Chemistry Building Block Libraries

Due to its unique 2,3,6-trihalogenation pattern, this compound serves as a versatile and specialized scaffold for constructing focused libraries of drug-like molecules. The presence of three distinct halogen atoms offers chemists orthogonal handles for sequential functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid exploration of chemical space around a privileged core [1]. Its procurement as a single, well-defined starting material ensures synthetic reproducibility in hit-to-lead and lead optimization campaigns.

Intermediate for Agrochemical Discovery

The benzyl alcohol moiety is a common pharmacophore in agrochemicals, and the specific halogen substitution pattern of 3-bromo-2-chloro-6-fluorobenzyl alcohol may confer improved metabolic stability or altered target site binding in pests or weeds . The compound can be used to synthesize novel herbicides or fungicides with potentially enhanced selectivity and environmental profiles. Its use as a defined intermediate is critical for developing structure-activity relationships (SAR) in agrochemical research programs.

Synthesis of Advanced Materials and Functional Molecules

The unique electronic properties imparted by the specific arrangement of bromine, chlorine, and fluorine atoms can be exploited in the design of advanced materials, such as liquid crystals or organic semiconductors [2]. The benzylic alcohol group provides a convenient synthetic handle for attaching the tri-halogenated aromatic unit to polymers or other functional scaffolds, allowing for fine-tuning of material properties like dielectric constant, thermal stability, or optical anisotropy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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